rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
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Overview
Description
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is a synthetic compound with the molecular formula C10H18F2N2O2 and a molecular weight of 236.2589 . This compound is characterized by the presence of a cyclopentyl ring substituted with amino and difluoro groups, and a tert-butyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves several stepsThe reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and purity . Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs.
Chemical Reactions Analysis
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and difluoro groups on the cyclopentyl ring can undergo substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
rac-tert-butylN-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate can be compared with other similar compounds, such as:
- rac-tert-butylN-[(1R,2R)-2-amino-2-methylcyclopentyl]carbamate
- rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate These compounds share structural similarities but differ in the specific substituents on the cyclopentyl ring. The unique combination of amino and difluoro groups in this compound contributes to its distinct chemical properties and potential applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15)/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOONEHWEPPYREX-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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